N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-20-13-7-4-8-14-15(13)17-16(22-14)18(11(2)19)10-12-6-5-9-21-12/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLKHBOYKIELGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares core structural motifs with several classes of acetamide derivatives:
- Benzothiazole Acetamides: Compounds such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides () and N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide () feature benzothiazole cores but differ in substituents.
- Thiazole-Triazole Acetamides : Compounds like 9a-9e () replace the benzothiazole with a thiazole-triazole system. These derivatives often exhibit higher molecular weights (e.g., 9c : MW ~500 g/mol) compared to the target compound (estimated MW ~311 g/mol), which may influence membrane permeability .
- N-(Furan-2-ylmethyl)acetamide Derivatives : and highlight simpler analogs such as N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (MW 298.4 g/mol), which lack the benzothiazole ring but share the furan-methyl-acetamide backbone. These compounds show moderate water solubility (39.1 µg/mL at pH 7.4), suggesting the target compound may exhibit similar solubility trends .
Physicochemical Properties
*Estimated based on structural analogs.
Key Research Findings and Gaps
- Structural Advantages : The ethoxy group may improve metabolic stability compared to shorter alkoxy chains (e.g., methoxy), while the furan-methyl group could enhance solubility over purely aromatic substituents .
- Unresolved Questions :
- Pharmacokinetic data (e.g., bioavailability, half-life) are absent for the target compound.
- Direct biological assays (e.g., IC₅₀, MIC) are needed to validate hypothesized activities.
- Comparative studies with N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzothiazol-2-yl)-2-(4-fluorophenyl)acetamide () could clarify the role of imidazole vs. furan substituents.
Q & A
Q. Optimization strategies :
- Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Catalysts like triethylamine improve alkylation efficiency .
- Temperature control (60–80°C) minimizes side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Q. Primary methods :
- ¹H/¹³C NMR : Confirm connectivity of the benzothiazole (δ 7.2–7.8 ppm for aromatic protons), ethoxy group (δ 1.4–1.6 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and furan protons (δ 6.3–6.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (calc. for C₁₇H₁₈N₂O₃S: 342.41 g/mol) with <2 ppm error .
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .
Q. Purity assessment :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Elemental analysis (C, H, N) within ±0.3% of theoretical values .
Advanced: How do structural modifications (e.g., substituents on benzothiazole or furan rings) influence biological activity and target selectivity?
Q. Key findings :
- Benzothiazole substituents :
- Electron-withdrawing groups (e.g., -F, -Cl) at the 4-position enhance antimicrobial activity but reduce solubility .
- Ethoxy groups improve metabolic stability compared to methoxy analogs .
- Furan modifications :
- Methylation of the furan oxygen decreases potency against kinase targets due to steric hindrance .
- Replacing furan with thiophene increases logP, altering blood-brain barrier penetration .
Q. Methodological approach :
- SAR studies : Synthesize analogs with systematic substitutions and test in enzyme inhibition assays (e.g., urease, EGFR kinase) .
- Computational modeling : Use Molinspiration or SwissADME to predict pharmacokinetic properties during design .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
Case example : Discrepancies in IC₅₀ values for urease inhibition (e.g., 12 µM in cell-free assays vs. 45 µM in cell-based assays) :
- Root causes :
- Differential membrane permeability in cell-based systems.
- Serum protein binding reducing free drug concentration.
Q. Resolution strategies :
- Orthogonal assays : Compare results from fluorescence-based, spectrophotometric, and SPR-based assays .
- Pharmacokinetic profiling : Measure plasma protein binding and cellular uptake via LC-MS/MS .
- Control for redox interference : Include antioxidants (e.g., ascorbic acid) in assays to rule out false positives .
Advanced: What in silico strategies (e.g., molecular docking) are recommended to elucidate binding mechanisms with targets like enzymes or receptors?
Q. Workflow :
Target selection : Prioritize crystallized proteins (e.g., PDB: 3LAJ for urease) with active sites accommodating benzothiazole moieties .
Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling and GB/SA solvation .
Key interactions :
- Hydrogen bonding between the amide carbonyl and Arg439 (urease) .
- π-π stacking of benzothiazole with Phe227 in EGFR .
Validation : Compare docking poses with co-crystallized ligands (RMSD <2 Å) .
Q. Advanced tools :
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability .
- Free energy calculations : Use MM-PBSA to rank analog binding affinities .
Basic: What are the stability profiles of this compound under varying pH and storage conditions?
- pH stability :
- Stable at pH 5–7 (aqueous buffer, 25°C). Degrades rapidly at pH >8 via amide hydrolysis .
- Storage :
- Light sensitivity : Benzothiazole derivatives degrade under UV light; store in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
